

Physical and chemical properties of (R)-3-Aminopiperidin-2-one hydrochloride

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Compound of Interest

Compound Name: (R)-3-Aminopiperidin-2-one
hydrochloride

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An In-depth Technical Guide: Physical and Chemical Properties of (R)-3-Aminopiperidin-2-one hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the core physicochemical properties, reactivity, synthesis, and handling of **(R)-3-Aminopiperidin-2-one hydrochloride**. As a crucial chiral intermediate, a thorough understanding of its characteristics is paramount for its effective application in pharmaceutical development.

Chemical Identity and Structural Framework

(R)-3-Aminopiperidin-2-one hydrochloride is a chiral heterocyclic compound widely utilized as a building block in the synthesis of pharmacologically active molecules.^[1] Its identity is defined by specific structural and registration identifiers that are critical for sourcing, regulatory compliance, and experimental replication.

The molecule features a six-membered piperidinone ring with a chiral center at the C3 position, bearing an amino group in the (R) configuration. The hydrochloride salt form enhances the compound's stability and modifies its solubility profile compared to the free base.

Table 1: Core Compound Identifiers

Identifier	Value	Reference
CAS Number	406216-02-2	[2][3][4]
Molecular Formula	C ₅ H ₁₁ ClN ₂ O	[2][3][4]
Molecular Weight	150.61 g/mol	[2][3][4]
IUPAC Name	(3R)-3-aminopiperidin-2-one hydrochloride	[5]
SMILES	O=C1NCCC[C@H]1N.[H]Cl	[2]

| MDL Number | MFCD09752974 |[2][3] |

Physicochemical Properties

The physical state and solubility of **(R)-3-Aminopiperidin-2-one hydrochloride** dictate its handling, formulation, and reaction conditions. These properties are summarized below.

Table 2: Summary of Physicochemical Data

Property	Value	Reference
Appearance	Solid, White to Off-White Powder	[6]
Solubility	Data for the related (S)-enantiomer indicates slight solubility in DMSO, Methanol, and Water.	[7]
Storage Temperature	Recommended to be stored under an inert atmosphere at room temperature. Some suppliers suggest storage in a freezer at -20°C.	[2][8]

| Stability | Stable under recommended storage conditions. The compound is noted to be hygroscopic. |[6][9][10] |

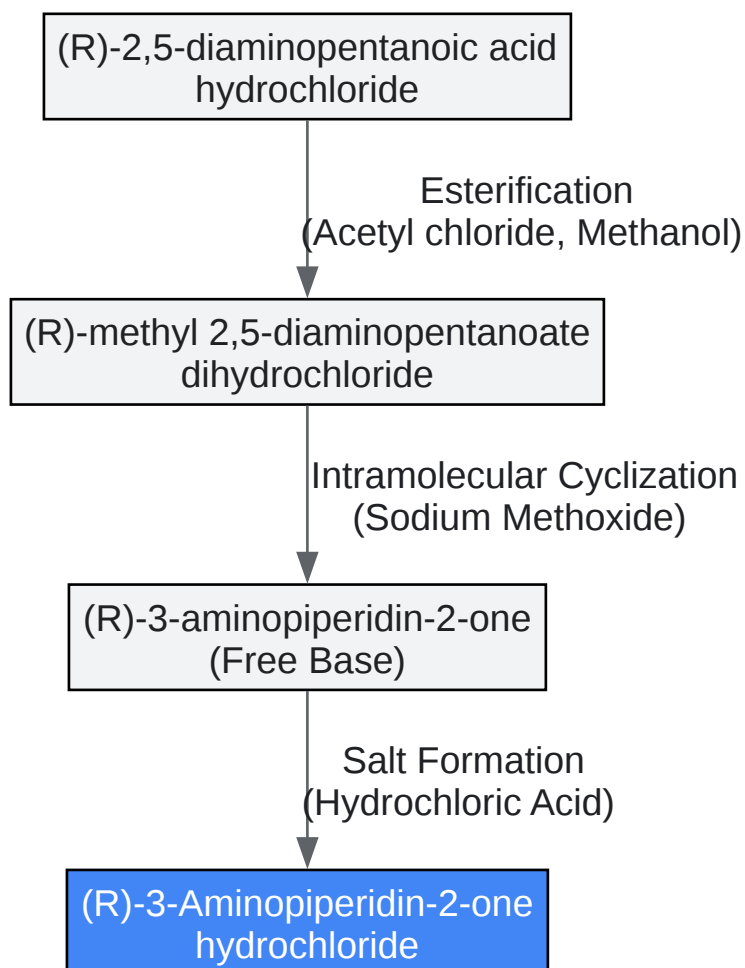
Synthesis and Chemical Reactivity

(R)-3-Aminopiperidin-2-one hydrochloride is not a naturally occurring compound; it is produced through multi-step chemical synthesis. Its reactivity is primarily governed by the amino group and the lactam (cyclic amide) functionality.

Synthetic Pathway Overview

A common and scalable synthetic route starts from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of D-ornithine).^{[11][12]} The process involves an initial esterification, followed by a base-mediated intramolecular cyclization to form the piperidinone ring. The final step is the formation of the hydrochloride salt.

The causality behind this pathway lies in leveraging a readily available chiral starting material to establish the desired stereochemistry early in the sequence. The cyclization to form the lactam is a thermodynamically favorable ring-closing reaction.



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Caption: General synthetic workflow for **(R)-3-Aminopiperidin-2-one hydrochloride**.

Key Synthetic Protocol: Cyclization and Salt Formation

The following protocol is a representative example derived from established synthetic methods.
[11] It is a self-validating system where reaction progress can be monitored by techniques like TLC or LC-MS before proceeding to the next step.

Step 1: Preparation of the Reaction Mixture

- To a solution of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol, add approximately 2.6 to 3 equivalents of a base, such as sodium methoxide in methanol.
- Expert Insight: The reaction is conducted at a low temperature (between -10°C and 0°C) to control the rate of the cyclization and minimize potential side reactions.[11]

Step 2: Intramolecular Cyclization

- Maintain the reaction mixture at a temperature between -10°C and -5°C for a sufficient time to form (R)-3-aminopiperidin-2-one.[11]
- The methoxide base deprotonates the primary amine, which then acts as a nucleophile, attacking the ester carbonyl to close the ring and eliminate methanol.

Step 3: Hydrochloride Salt Formation

- Following the cyclization, add between 1.0 and 1.5 equivalents of hydrochloric acid (often as a solution in a solvent like methyl tert-butyl ether or methanol).[11]
- This reaction is performed at a controlled temperature, typically between 0°C and 20°C.[11]

Step 4: Isolation of the Product

- The resulting **(R)-3-Aminopiperidin-2-one hydrochloride** often precipitates from the reaction mixture.

- The solid product is then isolated by filtration and dried.[\[11\]](#)

Chemical Reactivity: Reduction to (R)-3-Aminopiperidine

A cornerstone of this intermediate's utility is its reduction to (R)-3-aminopiperidine. This subsequent molecule is the direct building block for many advanced pharmaceutical agents.

- **Reaction:** The lactam (amide) functionality can be completely reduced to an amine using a powerful reducing agent.
- **Reagent of Choice:** Lithium aluminum hydride (LiAlH_4) is the standard reagent for this transformation.[\[11\]](#)[\[13\]](#) Its high reactivity is necessary to reduce the resonance-stabilized amide carbonyl.
- **Conditions:** The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), with heating to drive the reaction to completion.[\[11\]](#)[\[13\]](#)

Role in Pharmaceutical Drug Development

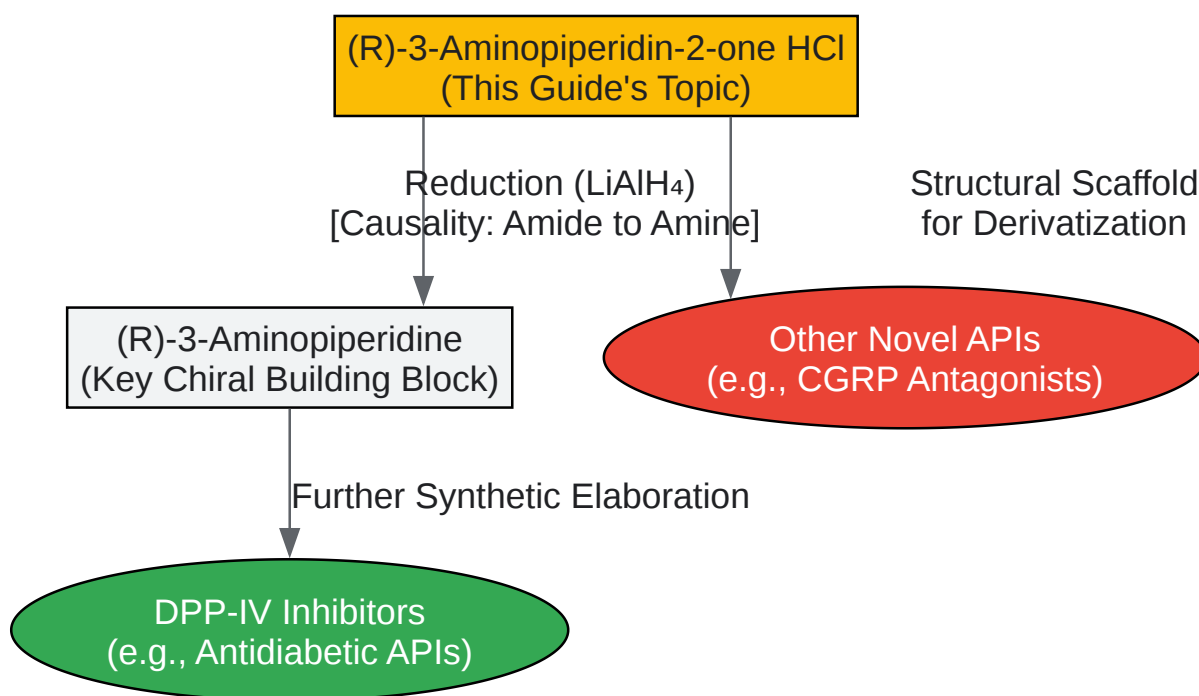
The primary value of **(R)-3-Aminopiperidin-2-one hydrochloride** is as a strategic intermediate. Its own biological activity is less relevant than that of the molecules derived from it.

Precursor for DPP-IV Inhibitors

This compound is a key intermediate in the synthesis of (R)-3-aminopiperidine.[\[14\]](#) (R)-3-aminopiperidine is a critical component for a class of anti-diabetic drugs known as Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[\[12\]](#)[\[13\]](#) These drugs work by prolonging the action of incretin hormones, which helps to regulate blood sugar levels. The specific (R)-stereochemistry is often essential for potent and selective binding to the DPP-IV enzyme's active site.

Scaffold for Novel Therapeutics

The 3-aminopiperidin-2-one core structure is also being explored in other therapeutic areas. Recent research has identified novel antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor based on this scaffold, which are being investigated for the treatment of migraines.[\[15\]](#)



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Caption: Role of (R)-3-Aminopiperidin-2-one HCl in drug development pathways.

Analytical Characterization

Confirmation of the identity and purity of **(R)-3-Aminopiperidin-2-one hydrochloride** is typically achieved using a suite of standard analytical techniques. Commercial suppliers provide documentation including:

- Nuclear Magnetic Resonance (NMR): To confirm the molecular structure and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): To determine purity and identify any related substances or impurities.[\[2\]](#)[\[4\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.[\[2\]](#)[\[4\]](#)

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

The compound is classified with several GHS hazard statements:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[9]
- Handling Practices: Avoid breathing dust.[9] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[9]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
- Incompatibilities: Keep away from strong oxidizing agents.[6][9]
- Hygroscopicity: The material is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can degrade the material or affect its reactivity in subsequent steps.[6][10]

Conclusion

(R)-3-Aminopiperidin-2-one hydrochloride is a high-value synthetic intermediate whose properties are well-defined. Its significance is rooted in its role as a precursor to the chiral building block (R)-3-aminopiperidine, which is fundamental to the synthesis of DPP-IV inhibitors and other emerging therapeutics. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and pharmaceutical manufacturing.

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